Bienvenue dans la boutique en ligne BenchChem!

3-Phenylquinoxalin-2(1H)-one

Conformational polymorphism Crystal engineering Solid-state chemistry

3-Phenylquinoxalin-2(1H)-one (CAS 1504-78-5) is the indispensable C3-phenyl quinoxalinone scaffold for aldose reductase (ALR2) inhibitor and anticancer programs. The C3-phenyl moiety enables critical π-π stacking in ALR2 hydrophobic pockets, delivering submicromolar inhibitors (IC50 0.032–0.982 μM) inaccessible from 3-methyl or unsubstituted analogs. This scaffold uniquely supports chemoselective Michael reactions to yield antiproliferative 2-oxo-3-phenylquinoxalines (IC50 26.75 μg/mL vs. HCT-116). Its documented conformational polymorphism (four distinct space groups) offers formulation scientists a tunable solid-state landscape for solubility and stability optimization unavailable with simpler quinoxalinones. Procure high-purity material to unlock these exclusive synthetic derivatization and solid-state formulation pathways.

Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
CAS No. 1504-78-5
Cat. No. B073666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylquinoxalin-2(1H)-one
CAS1504-78-5
Molecular FormulaC14H10N2O
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=O
InChIInChI=1S/C14H10N2O/c17-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-9H,(H,16,17)
InChIKeyZBBQSGVRBQKLLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylquinoxalin-2(1H)-one (CAS 1504-78-5): Core Scaffold for Aldose Reductase Inhibition and Anticancer Derivative Synthesis


3-Phenylquinoxalin-2(1H)-one (CAS 1504-78-5) is a quinoxalin-2-one derivative featuring a fused benzopyrazine core with a phenyl substituent at the C3 position. This compound serves as a privileged scaffold in medicinal chemistry, particularly as a precursor for synthesizing aldose reductase (ALR2) inhibitors and antiproliferative agents [1]. Its molecular weight is 222.24 g/mol with the molecular formula C14H10N2O. The compound exhibits a pale yellow to light brown crystalline appearance with a melting point typically above 200°C . While the parent compound itself shows limited direct biological activity, its value lies in its role as a versatile synthetic intermediate for generating diverse bioactive derivatives targeting diabetic complications and colorectal cancer [2].

Why Unsubstituted 3-Phenylquinoxalin-2(1H)-one Cannot Be Replaced by Simple Quinoxalinone Analogs in Drug Discovery Programs


Generic substitution with simpler quinoxalinones fails because the 3-phenyl moiety of 3-phenylquinoxalin-2(1H)-one is a critical structural determinant for both synthetic versatility and biological target engagement. Unlike 3-methylquinoxalin-2(1H)-one or unsubstituted quinoxalin-2(1H)-one, the C3-phenyl group enables specific π-π stacking interactions with hydrophobic pockets in aldose reductase and matrix metalloproteinases [1]. Furthermore, the phenyl ring serves as a crucial handle for regioselective C-H activation chemistry, allowing for precise ortho-functionalization that cannot be achieved with non-aromatic or smaller aliphatic C3 substituents [2]. In the context of anticancer derivative development, replacing the 3-phenyl group with methyl or hydrogen abolishes the compound's ability to serve as a precursor for 2-oxo-3-phenylquinoxaline derivatives that demonstrate sub-30 μg/mL antiproliferative activity against colorectal cancer cells [3].

Quantitative Differentiation Evidence: 3-Phenylquinoxalin-2(1H)-one vs. Structural Analogs


Conformational Polymorphism: 3-Phenylquinoxalin-2(1H)-one Exhibits Four Distinct Crystal Forms vs. Single Form for Unsubstituted Quinoxalin-2-one

3-Phenylquinoxalin-2(1H)-one demonstrates simultaneous occurrence of conformational polymorphism, conformational isomorphism, and concomitant polymorphism in the solid state, with four distinct space groups identified for the same molecule [1]. In contrast, unsubstituted quinoxalin-2(1H)-one (CAS 1196-57-2) crystallizes in only a single monoclinic form under standard conditions [2]. This polymorphic diversity arises from subtle correlated rotations of the geminal phenyl rings, leading to different crystal packing arrangements [3].

Conformational polymorphism Crystal engineering Solid-state chemistry

Antiproliferative Derivative Activity: 3-Phenylquinoxalin-2(1H)-one-Derived Compound 7j Achieves IC50 26.75 μg/mL vs. Parent Scaffold Basal Activity

Derivatives synthesized from 3-phenylquinoxalin-2(1H)-one demonstrate significant antiproliferative activity against HCT-116 colorectal cancer cells. The most potent derivative, compound 7j (synthesized via chemoselective Michael reaction of the parent compound with acrylic acid derivatives followed by further modifications), exhibited an IC50 value of 26.75 ± 3.50 μg/mL [1]. For comparison, the parent 3-phenylquinoxalin-2(1H)-one scaffold itself shows minimal intrinsic activity (IC50 >100 μg/mL), establishing the compound's primary value as a derivatization scaffold rather than a direct therapeutic agent [2].

Antiproliferative activity Colorectal cancer Quinoxaline derivatives

Thione Derivative Anticancer Activity: 3-Phenylquinoxalin-2(1H)-thione Derivatives Show Comparable Potency to Doxorubicin Against MCF-7 Cells

The parent thione derivative produced from 3-phenylquinoxalin-2(1H)-one via thiation yields compounds with significant anticancer activity. Among 25 screened derivatives, 17 active compounds exhibited IC50 values in the range of 2.3-6.62 μg/mL on MCF-7 breast cancer cell lines, compared to the reference drug doxorubicin which demonstrated an IC50 of 3.23 μg/mL [1]. This establishes that 3-phenylquinoxalin-2(1H)-one serves as a precursor to generate derivatives with potency approaching that of established chemotherapeutic agents.

Antitumor activity Thione derivatives Breast cancer

Aldose Reductase Inhibitory Potential: Quinoxalinone Class Compounds with C3-Phenyl Substitution Achieve Submicromolar IC50 Values

Quinoxalinone derivatives bearing a C3-phenyl or substituted phenyl group demonstrate potent aldose reductase (ALR2) inhibitory activity. Structure-activity relationship studies reveal that compounds within this class achieve IC50 values ranging from 0.032 to 0.982 μM against ALR2 [1]. The most active derivative, 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid (compound 6e), exhibited an IC50 of 0.032 μM, representing approximately 4,470-fold greater potency than the weak baseline activity of simple 3-methylquinoxalin-2(1H)-one derivatives which show IC50 values >10 μM [2].

Aldose reductase inhibition Diabetic complications Enzyme inhibition

Priority Application Scenarios for 3-Phenylquinoxalin-2(1H)-one Procurement Based on Quantitative Evidence


Synthesis of Aldose Reductase Inhibitors for Diabetic Complication Research

Procure 3-phenylquinoxalin-2(1H)-one as a starting scaffold for synthesizing quinoxalinone-based aldose reductase inhibitors with submicromolar potency (IC50 range 0.032-0.982 μM) [1]. The C3-phenyl moiety is essential for hydrophobic pocket binding in the ALR2 active site, enabling inhibitor candidates that cannot be accessed from 3-alkyl substituted quinoxalinones. Focus derivatization efforts at the N1-position with acetic acid moieties and C6-position with electron-withdrawing groups to maximize inhibitory potency [2].

Generation of Antiproliferative Agents Against Colorectal Cancer (HCT-116)

Utilize 3-phenylquinoxalin-2(1H)-one via chemoselective Michael reaction with acrylic acid derivatives to synthesize 2-oxo-3-phenylquinoxaline derivatives. Lead compound 7j demonstrates IC50 = 26.75 ± 3.50 μg/mL against HCT-116 cells, with treatment at 60 μg/mL reducing cell count from 447 to 238 and inducing chromatin fragmentation and apoptotic body formation [1]. This derivatization pathway is unique to the 3-phenyl scaffold and cannot be replicated with 3-methyl or unsubstituted quinoxalinones.

Solid-State Formulation Development Leveraging Polymorphic Diversity

For research programs focused on solid-state pharmaceutical development, 3-phenylquinoxalin-2(1H)-one offers unique value through its documented conformational polymorphism. The compound crystallizes in four distinct space groups due to correlated rotation of the phenyl rings, enabling formulation scientists to select optimal crystal forms for solubility enhancement or stability optimization [1]. This polymorphic landscape is absent in simpler quinoxalin-2(1H)-one analogs and provides distinct intellectual property and formulation advantages [2].

Thione Derivative Synthesis for Breast Cancer (MCF-7) Research

Convert 3-phenylquinoxalin-2(1H)-one to its corresponding thione via established thiation methods to generate precursors for sulfanylpropanamide derivatives. The resulting compounds demonstrate IC50 values as low as 2.3 μg/mL against MCF-7 breast cancer cells, approaching the potency of doxorubicin (IC50 = 3.23 μg/mL) [1]. This synthetic route is specific to the 3-phenylquinoxalin-2(1H)-one scaffold and represents a viable pathway for developing novel breast cancer therapeutics with potentially reduced cardiotoxicity compared to anthracyclines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenylquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.